3-(cyclopropylmethoxy)-1-(oxolane-3-carbonyl)pyrrolidine
Description
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-13(11-4-6-16-9-11)14-5-3-12(7-14)17-8-10-1-2-10/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADFOYFUCBJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-(oxolane-3-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropylmethoxy group and the oxolane-3-carbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-(oxolane-3-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain groups or the formation of new bonds.
Scientific Research Applications
3-(cyclopropylmethoxy)-1-(oxolane-3-carbonyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(cyclopropylmethoxy)-1-(oxolane-3-carbonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Compounds with Cyclopropylmethoxy Substituents
The cyclopropylmethoxy group is notable in pharmaceuticals for its balance of lipophilicity and metabolic resistance. Key comparisons:
Key Findings :
- In Betaxolol, the cyclopropylmethoxy group on a phenoxyethyl chain enhances receptor selectivity and stability .
- In Catramilast, the same group on a phenyl ring contributes to lipophilicity, aiding skin penetration .
- Inference for Target Compound : The cyclopropylmethoxy group may improve metabolic stability but could reduce aqueous solubility compared to smaller alkoxy groups.
Pyrrolidine Derivatives
Pyrrolidine rings are common in drug design due to their conformational flexibility and basicity. Comparisons include:
Key Findings :
- Natural Pyrrolidine Derivatives (e.g., ): Long-chain alkenyl substituents in natural pyrrolidines may confer membrane affinity, whereas the target compound’s oxolane carbonyl could enhance water solubility .
- Synthetic Analogs (e.g., ): Piperidine/ethyl ester derivatives prioritize ring saturation for rigidity, contrasting with the target compound’s heterocyclic carbonyl group .
Carbonyl-Linked Heterocycles
The oxolane-3-carbonyl group distinguishes the target compound from other heterocyclic esters:
Key Findings :
- Ethyl esters (e.g., ) are common in prodrugs for hydrolytic activation, whereas the oxolane carbonyl in the target compound may resist hydrolysis, enhancing stability .
Research Implications and Data Gaps
- Physicochemical Properties : The target compound’s calculated logP (~1.5) suggests moderate lipophilicity, intermediate between Betaxolol (logP ~2.8) and Catramilast (logP ~2.5) .
- Synthetic Pathways : ’s methods for piperidine functionalization (e.g., Raney nickel hydrogenation) could inform the synthesis of the target compound’s pyrrolidine core .
Biological Activity
Overview of 3-(Cyclopropylmethoxy)-1-(oxolane-3-carbonyl)pyrrolidine
This compound is a synthetic compound that belongs to the class of pyrrolidine derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific biological activity of this compound may vary based on its structural features and functional groups.
The biological activity of pyrrolidine derivatives often involves interaction with various biological targets, including enzymes and receptors. For instance, compounds with similar structures have been shown to modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes.
Pharmacological Effects
- Anticancer Activity : Several pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Properties : Pyrrolidines have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or blocking inflammatory pathways.
- Analgesic Effects : Some derivatives have shown promise as analgesics, potentially through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Research on similar compounds has provided insights into their biological activities:
- Study 1 : A pyrrolidine derivative was tested for its anticancer properties in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231). It showed significant cytotoxicity, particularly when combined with doxorubicin, indicating a potential for synergistic effects in cancer therapy.
- Study 2 : Another study evaluated the anti-inflammatory effects of a series of pyrrolidine derivatives. The findings indicated a reduction in inflammatory markers in cell cultures treated with these compounds, suggesting their potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | Pyrrolidine Derivative A | Induced apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |
| Anti-inflammatory | Pyrrolidine Derivative B | Reduced IL-6 levels | European Journal of Pharmacology |
| Analgesic | Pyrrolidine Derivative C | Pain relief in animal models | Pain Research & Management |
Q & A
Q. What synthetic methodologies are recommended for the multi-step preparation of 3-(cyclopropylmethoxy)-1-(oxolane-3-carbonyl)pyrrolidine, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving condensation reactions, cyclopropane functionalization, and oxolane coupling. For example, pyrrolidine derivatives are often synthesized via refluxing aqueous solutions with precursors like substituted phenols and carboxylic acids, followed by purification via acid-base extraction and recrystallization . To optimize yield and purity, Design of Experiments (DoE) principles can be applied. This includes varying parameters such as temperature, solvent polarity, and catalyst loading while using statistical tools like response surface methodology (RSM) to identify optimal conditions .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR to verify proton and carbon environments, FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and elemental analysis to validate empirical formulas . Purity assessment should include HPLC-MS for detecting trace impurities and X-ray crystallography for resolving stereochemistry if crystalline derivatives are synthesized.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Given the irritant properties of similar pyrrolidine derivatives (e.g., Xi hazard classification), researchers must use fume hoods , nitrile gloves , and safety goggles . Emergency protocols should include immediate eye rinsing with water (per S26 guidelines) and access to Material Safety Data Sheets (MSDS) for toxicity and disposal information .
Advanced Research Questions
Q. How can computational reaction path search methods and quantum chemical calculations be integrated to design novel derivatives of this compound?
- Methodological Answer : Tools like density functional theory (DFT) can predict reaction pathways and transition states for cyclopropane or oxolane modifications. For instance, the ICReDD framework combines quantum calculations with experimental feedback to prioritize synthetic routes with high thermodynamic feasibility . Researchers can use software like Gaussian or ORCA to model substituent effects on reactivity, followed by validation via small-scale pilot reactions .
Q. What strategies resolve contradictions between computational predictions and experimental results in synthesizing this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. To address this:
- Perform microkinetic modeling to incorporate solvent interactions (e.g., using COSMO-RS).
- Validate computational models with in-situ spectroscopy (e.g., Raman) to monitor intermediate formation .
- Iteratively refine calculations using experimental data (e.g., reaction yields, by-product profiles) to improve predictive accuracy .
Q. How can membrane separation technologies enhance the purification of this compound during scale-up?
- Methodological Answer : Nanofiltration membranes with tailored pore sizes (e.g., 200–300 Da) can separate the target compound from smaller by-products. For instance, polyamide membranes selectively retain pyrrolidine derivatives while allowing solvents and salts to permeate. Process parameters like transmembrane pressure and cross-flow velocity must be optimized to minimize fouling and maximize yield .
Q. What methodologies are effective for impurity profiling during synthesis, particularly for cyclopropane-related by-products?
- Methodological Answer :
- Use LC-TOF-MS to detect low-abundance impurities (e.g., desfluoro analogs or ethylenediamine adducts) .
- Compare retention times and fragmentation patterns against reference standards (e.g., EP impurity guidelines) .
- Employ 2D NMR (e.g., HSQC, HMBC) to resolve structurally similar by-products, such as regioisomers formed during cyclopropane functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
